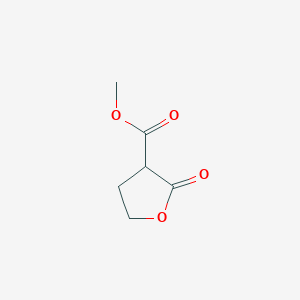

Methyl 2-oxotetrahydrofuran-3-carboxylate

Description

Significance of γ-Lactones and Related Heterocycles in Synthetic Chemistry

The γ-lactone motif, a five-membered cyclic ester, is a privileged structure in the realm of natural products and pharmaceuticals. researchgate.netnih.gov This heterocyclic core is found in a vast number of biologically active compounds, exhibiting a wide spectrum of activities, including anti-inflammatory, antitumor, and antimicrobial properties. nih.govnih.gov The inherent reactivity and stereochemical richness of the γ-lactone ring make it a compelling target for synthetic chemists.

The α-methylene-γ-lactone unit, in particular, is a common feature in many natural products and is often crucial for their biological activity. nih.govnih.gov The development of stereoselective methods to synthesize substituted γ-lactones is therefore a highly active area of research, as it provides access to novel compounds with potential therapeutic applications. nii.ac.jpscielo.brresearchgate.net The synthesis of these structures can be approached through various strategies, including chemoenzymatic methods and catalytic asymmetric reactions. researchgate.netnii.ac.jp

Overview of the Research Landscape for Methyl 2-oxotetrahydrofuran-3-carboxylate Scaffolds

The research surrounding this compound and its derivatives is vibrant and expanding. A significant portion of this research focuses on its application as a building block in the synthesis of more complex molecules. For instance, it is utilized in stereoselective reactions like nitro-Mannich/lactamization cascades and Michael additions to construct intricate molecular frameworks.

Synthetic approaches to access the core structure of this compound and its analogs are also a key area of investigation. These methods often involve cyclization or esterification reactions. For example, the synthesis of related compounds has been achieved through acid-catalyzed cyclization of keto-esters or nucleophilic substitution under controlled conditions.

Furthermore, the development of catalytic methods for the synthesis of derivatives of this compound is a prominent theme. Researchers have explored various catalytic systems to achieve high yields and stereoselectivity in the formation of substituted γ-lactones. nii.ac.jpfau.edu These studies are crucial for the efficient and environmentally benign production of these valuable compounds.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 19406-00-9 | biosynth.comachemblock.com |

| Molecular Formula | C6H8O4 | biosynth.comachemblock.com |

| Molecular Weight | 144.13 g/mol | biosynth.com |

| IUPAC Name | This compound | achemblock.com |

| SMILES | COC(=O)C1CCOC1=O | achemblock.com |

The ongoing research into this compound continues to unveil its synthetic potential, paving the way for the discovery and development of new chemical entities with important applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2-oxooxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-5(7)4-2-3-10-6(4)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFOCDFPJBIMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311145 | |

| Record name | Methyl 2-oxotetrahydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19406-00-9 | |

| Record name | 19406-00-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-oxotetrahydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Oxotetrahydrofuran 3 Carboxylate and Its Derivatives

Strategies for Carbon-Carbon Bond Formation

The construction of the core structure of methyl 2-oxotetrahydrofuran-3-carboxylate and its analogs relies on robust methods for forming carbon-carbon bonds. These strategies are crucial for assembling the requisite carbon skeleton and introducing functional groups.

Michael Addition Reactions to Tetrahydrofuran-2-one Systems

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis. masterorganicchemistry.comyoutube.com In the context of γ-lactone synthesis, this reaction is particularly useful for introducing substituents at the β-position of a pre-existing lactone ring. The reaction typically involves the addition of a soft nucleophile, such as an enolate, to a Michael acceptor, which is an α,β-unsaturated lactone. youtube.comyoutube.com

The general mechanism proceeds in three steps:

Formation of a nucleophile (e.g., an enolate from a dicarbonyl compound). masterorganicchemistry.com

Conjugate addition of the nucleophile to the β-carbon of the α,β-unsaturated lactone. masterorganicchemistry.comyoutube.com

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

A variety of nucleophiles can be employed in Michael additions, including organocuprates, enamines, and the enolates of ketones and esters. masterorganicchemistry.comyoutube.com The choice of nucleophile and reaction conditions can influence the stereochemical outcome of the reaction, offering a pathway to diastereomerically enriched products.

Free Radical Additions in γ-Lactone Synthesis

Free radical reactions provide an alternative and powerful method for the synthesis of γ-lactones. These reactions often proceed under mild conditions and exhibit a high degree of functional group tolerance. One common strategy involves the intramolecular cyclization of a radical onto a double or triple bond.

For instance, a method involving a Kolbe decarboxylation followed by an intramolecular radical cyclization can be used to construct substituted tetrahydrofurans. organic-chemistry.org This approach generates a radical species that can then cyclize to form the desired lactone ring.

Cyclization Reactions for Tetrahydrofuran-2-one Ring Formation

The formation of the tetrahydrofuran-2-one ring itself is a critical step in the synthesis of these compounds. Various cyclization strategies have been developed to achieve this transformation efficiently.

One approach involves the intramolecular nucleophilic substitution of a halo- or sulfonyloxy-ester. For example, the treatment of a γ-hydroxy ester with a base can induce cyclization to the corresponding γ-lactone. Silver(I) triflate has been shown to catalyze the intramolecular addition of hydroxyl groups to olefins, providing a simple method for constructing cyclic ethers and lactones. organic-chemistry.org

Another powerful strategy is the [3+2] cycloaddition or annulation reaction, which can rapidly build the tetrahydrofuran (B95107) ring with multiple stereocenters. nih.gov These reactions often involve the combination of a three-atom component, such as an activated cyclopropane, with a two-atom component like an aldehyde. nih.gov For example, Sn(OTf)₂ can catalyze the [3+2] annulation of certain cyclopropanes with aldehydes to produce highly substituted tetrahydrofurans. nih.gov

A reliable synthesis of methyl 2-oxo-5-vinyl-tetrahydrofuran-3-carboxylate has been developed starting from 3,4-dihydroxybutene, involving a five-step sequence that includes the formation of a malonate ester and subsequent intramolecular C-C bond formation. fau.edu

| Starting Material | Key Reagents | Product | Overall Yield | Reference |

| 3,4-Dihydroxybutene | TsCl, Py; NaI; Dimethyl malonate, NaH; TBAF | Methyl 2-oxo-5-vinyl-tetrahydrofuran-3-carboxylate | Not specified in abstract | fau.edu |

Alkylation and Functionalization at the C-3 Position

Introducing substituents at the C-3 position of the tetrahydrofuran-2-one ring is essential for creating structural diversity. This can be achieved through the alkylation of an enolate generated from the parent lactone.

The process typically involves the deprotonation of the α-proton at the C-3 position with a suitable base, such as lithium diisopropylamide (LDA), to form a reactive enolate. This enolate can then be trapped with an electrophile, such as an alkyl halide, to introduce a new substituent. This method allows for the synthesis of a wide range of C-3 functionalized γ-lactones. rsc.org

Palladium-catalyzed C(sp³)–H alkylation has also been reported for the functionalization of related furan (B31954) and thiophene (B33073) systems, suggesting potential applicability to tetrahydrofuran-2-ones with appropriate directing groups. researchgate.net

Enantioselective and Diastereoselective Synthetic Approaches

The control of stereochemistry is paramount in modern organic synthesis, particularly for the preparation of biologically active molecules. Enantioselective and diastereoselective methods are employed to synthesize specific stereoisomers of this compound and its derivatives.

Chiral Brønsted Acid Catalyzed Intramolecular Cyclization

Chiral Brønsted acids have emerged as powerful catalysts for a variety of asymmetric transformations. In the context of γ-lactone synthesis, they can be used to catalyze the enantioselective intramolecular cyclization of suitable precursors.

For example, a chiral phosphoric acid can catalyze the intramolecular oxa-Michael reaction of an ω-unsaturated alcohol linked to a thioester activating group, leading to the formation of tetrahydrofurans with high enantioselectivity. core.ac.uk Similarly, an enantioselective intramolecular anti-SN2′ cyclization has been achieved using a binaphthol-derived phosphoramide (B1221513) as a chiral Brønsted acid catalyst. rsc.org This reaction allows for the construction of a quaternary stereocenter with high enantioselectivity. rsc.orgresearchgate.net

Another example is the enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base generated in situ from a chiral Schiff base and t-BuOK. rsc.org This method provides access to chiral γ-lactones through the enantioselective intramolecular addition of ester enolates to alkynes. rsc.org

| Catalyst Type | Reaction Type | Substrate | Product Feature | Enantioselectivity | Reference |

| Chiral Phosphoric Acid | Intramolecular oxa-Michael | ω-Unsaturated alcohol with thioester | Tetrahydropyrans and spiro-tetrahydropyrans | Excellent | core.ac.uk |

| Binaphthol-derived Phosphoramide | Intramolecular anti-SN2′ Cyclization | Allylic alcohol derivative | Quaternary stereocenter | High | rsc.orgresearchgate.net |

| Chiral Schiff base/t-BuOK | Intramolecular Cyclization | Alkynyl ester | Chiral γ-lactone | Not specified in abstract | rsc.org |

Organocatalytic Asymmetric Methodologies

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, avoiding the use of metal catalysts. Proline and its derivatives are notable organocatalysts that have been successfully employed in various asymmetric transformations. clockss.org These catalysts operate through the formation of enamine or iminium intermediates, facilitating highly stereoselective bond formations.

In the context of γ-butyrolactone synthesis, organocatalysts can be utilized in reactions such as asymmetric aldol (B89426) and Mannich reactions with furanone derivatives. acs.org For instance, the vinylogous Mukaiyama aldol reaction of silyloxyfurans and the direct vinylogous aldol reaction of 2(5H)-furanones have been extensively studied to construct chiral γ-butenolides. acs.org Although reports on the catalytic enantioselective synthesis of butyrolactones with stereogenic centers at the α-position are less common, the asymmetric Mannich reaction of 2(5H)-furanone with imines provides a route to enantiomerically enriched γ-butenolides bearing an amine group. acs.org

Stereoselective Hydrogenation of Furan-2(5H)-ones

The stereoselective hydrogenation of substituted furan-2(5H)-ones represents a direct and efficient method for the synthesis of optically active γ-butyrolactones. Chiral transition metal complexes, particularly those involving ruthenium and rhodium with ligands like BINAP, have proven effective for this transformation. researchgate.net

The enantioselective hydrogenation of 4-(hydroxymethyl)furan-2(5H)-one and its derivatives can yield optically active β-hydroxymethyl-γ-butyrolactone derivatives with variable but sometimes excellent enantiomeric excesses. researchgate.net The reaction conditions, such as temperature and hydrogen pressure, can influence the reaction rate and, in some cases, the enantioselectivity of the process. researchgate.net For instance, the hydrogenation of 4-(acetoxy)methyl]furan-2(5H)-one using a ruthenium catalyst has been reported, although the enantiomeric excess achieved was moderate. researchgate.net

This table presents illustrative data on the stereoselective hydrogenation of a furan-2(5H)-one derivative.

Diels-Alder Additions to Chiral Furanone Derivatives

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings with high stereocontrol. youtube.com When applied to furan derivatives, it provides access to 7-oxabicyclo[2.2.1]heptene skeletons, which are valuable intermediates for further transformations. nih.gov The reactivity of furans in Diels-Alder reactions is influenced by substituents; electron-donating groups on the furan enhance reactivity, while electron-withdrawing groups on the dienophile also accelerate the reaction. youtube.comnih.gov

The use of chiral furanone derivatives in Diels-Alder reactions allows for the asymmetric synthesis of complex cyclic systems. For example, 5-(l-menthyloxy)-2(5H)-furanone has been used as a chiral maleic anhydride (B1165640) equivalent in asymmetric Diels-Alder reactions. acs.org While furan itself can be less reactive and show lower endo-selectivity compared to cyclopentadiene, strategic placement of substituents can modify both reactivity and selectivity. nih.gov Interestingly, even electron-poor furoic acids and their derivatives, which are readily available from biomass, can act as reactive dienes in Diels-Alder reactions with maleimides, particularly when the reactions are conducted in water. nih.govrsc.org

Diastereoselective Transformations and Control

Achieving high diastereoselectivity is crucial in the synthesis of complex molecules with multiple stereocenters, such as substituted tetrahydrofurans. Various strategies have been developed to control the diastereochemical outcome of reactions leading to these heterocyclic systems.

One approach involves palladium-catalyzed tandem oxidative cyclization–redox relay reactions of alkenols. The introduction of a hydrogen-bond acceptor in the substrate can enhance both diastereoselectivity and reactivity. acs.org Another method utilizes a palladium(0)-catalyzed [3+2] cycloaddition of vinylcyclopropanes and aldehydes to produce 2,5-cis disubstituted tetrahydrofuran derivatives with high diastereoselectivity. acs.org

Furthermore, a modular approach for the diastereoselective synthesis of cis-substituted tetrahydrofurans from acyl chlorides and alkenes has been reported. nih.govnih.gov This method relies on a charge relocation process and the use of sterically encumbered Hantzsch esters as hydride sources to achieve excellent diastereoselectivity. nih.govnih.gov Thermally induced transformations of 1,5-dienes bearing tert-butyl carbonates can also lead to 2,3,4-trisubstituted tetrahydrofurans in a diastereoselective manner, rationalized by a Zimmerman−Traxler model. nsf.gov

Microwave-Assisted and Green Chemistry Syntheses

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. Microwave-assisted synthesis and green chemistry principles are central to achieving these goals in the production of γ-butyrolactones.

Microwave irradiation has been shown to significantly accelerate organic reactions. nih.gov For instance, the Diels-Alder reaction between anthracene (B1667546) and methyl acrylate (B77674) can be completed in minutes under microwave irradiation, compared to hours using conventional heating. nih.gov This technique has also been applied to the synthesis of hydroxymethyl ketones using azolium-2-carboxylate zwitterions as catalyst precursors. researchgate.net

Green chemistry approaches to γ-butyrolactone synthesis often focus on the use of renewable feedstocks. Furfural, derived from biomass, can be converted to 2-furanone, which is then hydrogenated to γ-butyrolactone. nih.govrsc.orgrsc.org This hydrogenation can be efficiently catalyzed by heterogeneous catalysts like palladium supported on humin-derived activated carbon (Pd/HAC), which is recyclable and operates under mild conditions. nih.govrsc.org Another green approach involves the one-pot electrochemical conversion of furoic acid to γ-butyrolactone. nih.gov

This table summarizes key findings in microwave-assisted and green chemistry syntheses of γ-butyrolactone.

Derivatization Strategies of the Carboxylate Moiety

The carboxylate group in this compound offers a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives. Standard ester transformations can be applied to this moiety. For instance, hydrolysis of the methyl ester can yield the corresponding carboxylic acid, which can then be converted to other esters, amides, or activated for coupling reactions.

While specific derivatization strategies for the carboxylate moiety of this compound are not extensively detailed in the provided context, the general reactivity of esters is well-established in organic chemistry. These transformations would allow for the incorporation of the γ-butyrolactone core into larger and more complex molecular architectures.

Novel Reagents and Catalysts in this compound Synthesis

The development of novel reagents and catalysts is a continuous effort to improve the efficiency and selectivity of γ-butyrolactone synthesis.

In diastereoselective syntheses of substituted tetrahydrofurans, newly synthesized Hantzsch ester derivatives have been crucial as both hydride sources and selectivity modulators. nih.govnih.gov Palladium catalysts, such as PdCl₂ with 1,4-benzoquinone, have been employed in oxidative cyclizations, where the catalyst system enhances diastereoselectivity. acs.org For [3+2] cycloadditions, Pd(0) catalysts have been effective, even at low loadings. acs.org

For the synthesis of γ-butyrolactones from allylic alcohols, a photoredox/HAT catalytic system using HCO₂Cs as a CO₂ radical anion source represents a novel approach. acs.org In the realm of green chemistry, palladium supported on humin-derived activated carbon (Pd/HAC) stands out as an efficient and recyclable catalyst for the hydrogenation of 2-furanone. nih.gov Bimetallic catalysts, such as those based on nickel, are also being explored for the selective hydrogenation of biomass-derived 2(5H)-furanone. energyfrontier.us

Table of Compounds

Mechanistic Organic Transformations and Reactivity Pathways of Methyl 2 Oxotetrahydrofuran 3 Carboxylate

Role as a Nucleophilic and Electrophilic Intermediate

Methyl 2-oxotetrahydrofuran-3-carboxylate exhibits dual reactivity, functioning as both an electrophile and, upon deprotonation, a potent nucleophile.

Electrophilic Character: The molecule possesses two primary electrophilic sites: the carbonyl carbon of the lactone and the ketone carbon. These sites are susceptible to attack by various nucleophiles. The ester carbonyl, part of the lactone ring, is particularly reactive towards nucleophiles that can induce ring-opening, such as hydroxides or amines. The ketone carbonyl can also undergo nucleophilic addition, though its reactivity can be influenced by the adjacent ester group.

Nucleophilic Character: The hydrogen atom on the carbon positioned between the two carbonyl groups (the α-carbon) is significantly acidic (pKa ≈ 11 for similar β-keto esters). pitt.edu This increased acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base, an enolate, through resonance. pitt.edu Strong bases, such as sodium hydride or lithium diisopropylamide (LDA), can completely deprotonate the molecule to form this stabilized enolate. pitt.educore.ac.uk

The enolate ion is a powerful nucleophile with two potential reactive sites (the α-carbon and the oxygen atom), though reactions typically occur at the carbon. researchgate.net This nucleophilicity is harnessed in various carbon-carbon bond-forming reactions, including stereoselective Michael additions and alkylations, making it a valuable building block in the synthesis of complex molecules. researchgate.net

Ring-Opening and Ring-Closure Mechanisms

The tetrahydrofuran (B95107) ring's stability and reactivity are central to the utility of this compound.

Ring-Opening: The lactone ring is susceptible to nucleophilic acyl substitution, leading to ring-opening. Under basic conditions (saponification) with a hydroxide (B78521) source like sodium hydroxide, the nucleophile attacks the ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving the C-O bond of the ring to yield a salt of 4-carboxy-2-oxobutanoic acid methyl ester, which exists in equilibrium with its open-chain and cyclized forms. Similarly, reaction with amines (aminolysis) or hydrazine (B178648) can open the ring to form the corresponding amides or hydrazides. The rate of hydrolysis can be influenced by steric factors, as related ethyl esters exhibit slower hydrolysis rates. researchgate.net

Ring-Closure: The synthesis of this compound itself involves a ring-closure mechanism. A common laboratory synthesis involves the acylation of the enolate of γ-butyrolactone with a carbonate, such as dimethyl carbonate. core.ac.uk In this process, a strong base like LHMDS generates the lactone enolate, which then attacks the electrophilic carbonate. The subsequent intramolecular cyclization and elimination effectively form the β-keto ester structure within the lactone ring.

Rearrangement Reactions and Isomerization

While complex skeletal rearrangements are not widely reported for this specific molecule, its structure allows for fundamental isomerization.

Keto-Enol Tautomerism: As a β-keto ester, this compound exists in equilibrium with its enol tautomer. In this equilibrium, a proton is transferred from the α-carbon to the ketone oxygen, forming a hydroxyl group and a carbon-carbon double bond within the ring. This isomerization is catalyzed by both acids and bases. Although the keto form generally predominates, the presence of the enol form is crucial for many of its reactions, particularly those where the enol acts as the nucleophile.

While more complex transformations like the Ireland-Claisen rearrangement are known for related enolates, specific examples involving this compound are not prominent in surveyed literature. researchgate.net

Hydrazide Formation and Subsequent Transformations

The reaction of this compound with hydrazine (N₂H₄) is a key transformation that opens pathways to various heterocyclic systems. The initial reaction typically involves a nucleophilic attack by hydrazine on the ester carbonyl of the lactone. This leads to the cleavage of the ring and the formation of a γ-hydroxy acid hydrazide. nih.gov

This initial hydrazide product is a versatile intermediate that can undergo further reactions, often involving the ketone group and the terminal hydrazide moiety. For instance, condensation of the ketone with the hydrazide can lead to the formation of new heterocyclic rings. Analogous reactions starting with related esters and hydrazine have been shown to produce complex derivatives like Schiff bases or pyrimidinediones through subsequent cyclization steps.

| Reactant | Key Transformation | Resulting Intermediate/Product | Potential Subsequent Reactions |

|---|---|---|---|

| Hydrazine Hydrate (B1144303) | Ring-opening via nucleophilic acyl substitution | γ-hydroxy acid hydrazide | Intramolecular cyclization, condensation to form pyridazinones or other heterocycles |

Radical Reactions and Their Mechanisms

This compound can participate in radical reactions, particularly metal-initiated oxidations. researchgate.net In the presence of a metal initiator like manganese(III) acetate (B1210297) (Mn(OAc)₃) and molecular oxygen (aerobic conditions), the compound can undergo oxidation via a radical chain mechanism.

The proposed mechanism involves the following key steps:

Initiation: The Mn(III) center coordinates to the enolate form of the dicarbonyl compound, forming a Mn(III)-enolate complex. A single-electron transfer (SET) from the enolate to the metal center occurs, generating a 1,3-dicarbonyl radical and reducing the metal to Mn(II).

Propagation: The resulting carbon-centered radical is rapidly trapped by molecular oxygen (O₂) dissolved in the solution to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of the starting material to form a hydroperoxide product and a new 1,3-dicarbonyl radical, which continues the chain reaction.

The resulting hydroperoxides can be isolated or subsequently reduced to the corresponding alcohol (methyl 3-hydroxy-2-oxotetrahydrofuran-3-carboxylate), providing a method for the α-hydroxylation of the dicarbonyl compound. researchgate.net

Metal-Catalyzed Transformations and Mechanistic Insights

Beyond radical initiation, metals play a crucial role in catalyzing various transformations of this compound and related structures.

Manganese(III)-Mediated Oxidation: In the aerobic oxidation described previously, Mn(OAc)₃ acts as an initiator rather than a true catalyst due to its high redox potential (E° = 1.54 V for Mn(III)/Mn(II)). The reaction is essential for generating the initial radical, and studies show that other metals like Cu(OAc)₂ are not effective in promoting this specific autoxidation. The Mn(III) can also be involved in the subsequent degradation of the hydroperoxide product to the corresponding alcohol. researchgate.net

Palladium-Catalyzed Allylic Alkylation: While not demonstrated on the exact molecule, the enolate of this compound is an ideal nucleophile for palladium-catalyzed allylic alkylation reactions. In this type of transformation, a Pd(0) catalyst first performs an oxidative addition into an allylic electrophile (like an allyl carbonate or halide) to form a π-allyl-Pd(II) complex. researchgate.net The enolate, acting as a soft nucleophile, then attacks the allyl complex, forming a new carbon-carbon bond. researchgate.net This methodology is a powerful tool for the stereoselective construction of complex molecules. researchgate.net

| Metal/Catalyst | Reaction Type | Role of Metal | Mechanistic Insight |

|---|---|---|---|

| Mn(OAc)₃ | Aerobic Oxidation | Initiator | Promotes single-electron transfer (SET) to generate a dicarbonyl radical from the enolate. |

| Pd(0) complexes | Allylic Alkylation (Potential) | Catalyst | Forms a π-allyl intermediate that is subsequently attacked by the enolate nucleophile. researchgate.net |

Strategic Utility As a Versatile Synthon in Complex Molecule Synthesis

Building Block for Heterocyclic Compounds

The inherent reactivity of methyl 2-oxotetrahydrofuran-3-carboxylate makes it an exceptional precursor for the synthesis of a variety of heterocyclic compounds. The presence of both a nucleophilic α-carbon and electrophilic carbonyl groups allows for its participation in a wide range of cyclization and condensation reactions.

Synthesis of Spirolactones and Spiro Heterocycles

This compound and its derivatives serve as effective synthons for the construction of spirocyclic systems, particularly spirolactones. The C3 position of the lactone can be functionalized, for instance, through a Michael addition, followed by subsequent intramolecular reactions to generate the spirocyclic core. researchgate.netgoogle.com

A notable example involves the synthesis of 2,7-dioxaspiro[4.4]nonane-1,6-diones. The synthesis commences with a Michael reaction between an ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylate and 3-methyl-3-buten-2-one. Subsequent bromination of the resulting adduct leads to the formation of the spirocyclic dione (B5365651) system in high yields. google.com This strategy highlights the utility of the tetrahydrofuran-2-one scaffold in preparing more complex, bridged heterocyclic structures.

Table 1: Synthesis of Spiro Heterocycles

| Starting Material | Reagents | Product | Reference |

| Ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylates | 1. 3-Methyl-3-buten-2-one, NaOEt2. Bromine | 3-Acetyl-8-alkoxymethyl-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-diones and 8-alkoxymethyl-3-bromoacetyl-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-diones | google.com |

Preparation of 1,2,4-Triazole-3-thiol Derivatives

The synthesis of 1,2,4-triazole-3-thiol derivatives from this compound is a multi-step process that leverages the reactivity of the ester functionality. The initial step involves the conversion of the methyl ester to the corresponding carbohydrazide. researchgate.netrsc.orgcnr.it This is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303). lookchem.comresearchgate.net

Once the 2-oxotetrahydrofuran-3-carbohydrazide is formed, it can be treated with carbon disulfide in the presence of a base like potassium hydroxide (B78521). This is followed by the addition of hydrazine hydrate to facilitate the cyclization, yielding the 4-amino-5-(2-oxotetrahydrofuran-3-yl)-4H-1,2,4-triazole-3-thiol. rsc.org This sequence provides a clear pathway to novel triazole-substituted lactones.

Formation of Isoxazolines and Related Structures

As a β-keto ester, this compound is a suitable precursor for the synthesis of isoxazolines and isoxazoles. nih.gov A common method for the formation of such heterocycles is the reaction of a β-dicarbonyl compound with a hydroxylamine (B1172632) derivative.

Specifically, the reaction of β-ketoesters with hydroximoyl chlorides in the presence of a base is a well-established route to 3,4,5-trisubstituted isoxazoles. In this context, this compound can react with a hydroximoyl chloride, where the enolate of the lactone acts as the nucleophile in a [3+2] cycloaddition with a nitrile oxide generated in situ from the hydroximoyl chloride. This would lead to the formation of a tetrahydrofuran-fused isoxazole. Furthermore, the use of ketonitrones derived from cyclic ketones in [3+2] cycloaddition reactions with alkynes is a known method for preparing spirocyclic isoxazolines.

Construction of Dihydrofuran-2(3H)-ones and Their Derivatives

This compound is itself a derivative of dihydrofuran-2(3H)-one (also known as γ-butyrolactone) and serves as an excellent starting point for the synthesis of other substituted analogs. The acidic proton at the C3 position can be readily removed by a base to form an enolate, which can then be alkylated with various electrophiles. researchgate.net

This alkylation provides access to a wide range of 3-substituted-2-oxotetrahydrofuran-3-carboxylates. A subsequent decarboxylation step, often achieved by heating, can then remove the methoxycarbonyl group to yield 3-substituted-dihydrofuran-2(3H)-ones. google.com This two-step sequence of alkylation followed by decarboxylation is a powerful strategy for introducing diverse substituents at the C3 position of the γ-butyrolactone ring.

Table 2: Synthesis of Dihydrofuran-2(3H)-one Derivatives

| Reaction | Reagents/Conditions | Product | Reference |

| Alkylation | Base (e.g., NaOEt), Alkyl halide | 3-Alkyl-2-oxotetrahydrofuran-3-carboxylate | researchgate.net |

| Decarboxylation | Heat | 3-Alkyl-dihydrofuran-2(3H)-one | google.com |

Precursor for Natural Product Scaffolds

The γ-butyrolactone core is a common motif in a multitude of natural products with diverse biological activities. This compound, as a functionalized γ-butyrolactone, is therefore a valuable precursor for the synthesis of such natural product scaffolds.

One such example is its potential role in the synthesis of harzialactone A, an antitumor and antileishmanial marine metabolite. The structure of harzialactone A features a substituted γ-butyrolactone ring. Syntheses of harzialactone A and its stereoisomers have been achieved from various starting materials, often involving the construction of the α-hydroxy-γ-lactone core. For instance, a chemoenzymatic approach to (+)-harzialactone A starts with the synthesis of 4-oxo-5-phenylpentanoic acid derivatives, which are then cyclized to form the lactone ring. The functional group handles present in this compound make it a suitable starting point for elaboration into the key intermediates required for the total synthesis of harzialactone A and its analogs.

Intermediate in Pharmaceuticals and Biologically Active Compounds

The structural motifs accessible from this compound are prevalent in many biologically active compounds and pharmaceuticals. The compound itself has been shown to exhibit potent antiproliferative activity in cancer cell lines.

This biological activity is attributed to its ability to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway. researchgate.net The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit the production of phosphatidylinositol, a key intermediate in this pathway, leading to the induction of apoptosis in tumor cells. researchgate.net

Furthermore, the tetrahydrofuran (B95107) ring system is a core component of various PI3K inhibitors. For example, dihydrofuranopyrimidines have been developed as selective Akt inhibitors, which is a downstream effector of PI3K. The synthesis of these compounds often involves the initial construction of a substituted dihydrofuran core. Given its inherent biological activity and its utility as a scaffold, this compound represents a promising intermediate for the development of novel PI3K pathway inhibitors and other biologically active compounds.

Computational Chemistry and Theoretical Investigations of Methyl 2 Oxotetrahydrofuran 3 Carboxylate

Quantum Mechanical Calculations for Structural Elucidation

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in the structural elucidation of Methyl 2-oxotetrahydrofuran-3-carboxylate. These calculations provide a detailed picture of the molecule's three-dimensional geometry, including bond lengths, bond angles, and dihedral angles.

Theoretical calculations are often performed using various functionals, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. nih.gov The optimized molecular structure obtained from these calculations can be compared with experimental data, if available, to validate the computational model. For instance, calculated bond lengths and angles for similar organic molecules have shown good agreement with experimental values. jacsdirectory.com

Vibrational frequencies can also be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. This comparison helps to confirm the molecule's structure and provides a deeper understanding of its vibrational modes.

Table 1: Calculated Structural Parameters for a Representative Carboxylate Compound

| Parameter | Calculated Value (DFT/B3LYP/6-311G(d,p)) |

|---|---|

| C=O Bond Length (ester) | 1.2161 Å jacsdirectory.com |

| C=O Bond Length (lactone) | 1.2168 Å jacsdirectory.com |

| C-O Bond Length (ester) | 1.3602 Å jacsdirectory.com |

| N-C-N Bond Angle | 113.3341° jacsdirectory.com |

This table presents representative data for a similar heterocyclic carboxylate to illustrate the type of information obtained from DFT calculations.

Mechanistic Pathway Analysis through DFT and Molecular Mechanics

By modeling the interaction of reactants and catalysts, researchers can elucidate the step-by-step mechanism of a chemical transformation. For example, in reactions involving organometallic complexes, DFT calculations can be used to model the activation of C-H bonds and the subsequent formation of new chemical entities. researchgate.net The influence of solvents on the reaction mechanism can also be investigated using computational models, providing a more complete picture of the reaction in a realistic environment. researchgate.net

The analysis of the reaction profile, including the calculation of activation energies and reaction energies, allows for a quantitative understanding of the reaction kinetics and thermodynamics. This information is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of this compound in various chemical reactions. Frontier Molecular Orbital (FMO) theory is a key concept used in this context. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy gap between the HOMO and LUMO can indicate the chemical reactivity of a molecule; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another useful tool for predicting reactivity. These maps show the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. dntb.gov.ua This information can be used to predict how the molecule will interact with other reagents. For instance, regions of negative electrostatic potential are likely to be sites of electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack.

DFT calculations can also be employed to study the transition states of competing reaction pathways to predict the selectivity of a reaction. nih.gov By comparing the activation energies of different pathways, it is possible to determine which product is likely to be favored under a given set of conditions. This predictive capability is a powerful tool for rational catalyst and reaction design.

Table 2: Frontier Molecular Orbital Energies for a Representative Thiophene (B33073) Carboxylate

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.21 mdpi.com |

| LUMO | -1.673 mdpi.com |

This table provides an example of FMO data for a related carboxylate compound, illustrating the type of information used to assess reactivity.

Conformational Analysis

The biological activity and chemical reactivity of a molecule are often influenced by its three-dimensional shape or conformation. Conformational analysis of this compound can be performed using computational methods to identify the most stable conformations and the energy barriers between them.

By systematically rotating the rotatable bonds in the molecule and calculating the energy at each step, a potential energy surface can be generated. researchgate.net The minima on this surface correspond to stable conformations, while the saddle points represent the transition states for conformational interconversion. researchgate.net

These calculations can reveal the preferred spatial arrangement of the ester group relative to the tetrahydrofuran (B95107) ring. The relative energies of the different conformers can provide insights into the conformational preferences of the molecule in different environments. This information is crucial for understanding its interactions with biological targets or its behavior in solution.

Investigations into Biological Interactions and Mechanistic Pathways of Methyl 2 Oxotetrahydrofuran 3 Carboxylate and Its Analogues

Exploration of Potential Biological Activities

Methyl 2-oxotetrahydrofuran-3-carboxylate and its structural relatives exhibit a wide range of biological activities, with a significant emphasis on their antiproliferative effects. Research has shown that this compound is a synthetic compound with potent antiproliferative properties observed in cancer cell lines and xenografts. Its mechanism is believed to involve targeting the fundamental structure of tumor cells.

Derivatives of this core structure have also demonstrated significant biological potential. For instance, a related compound, 5-oxotetrahydrofuran-2-carboxylic acid, has been identified as a volatile organic compound in the breath of patients with high-grade lymphoma, suggesting a link to increased oxidative stress and ferroptosis in cancer cells. azosensors.com This points towards the role of this class of compounds in crucial biological processes associated with cancer pathology.

Furthermore, the versatility of the tetrahydrofuran-3-carboxylate core is highlighted by the diverse activities of its analogues. Thiophene-3-carboxamide (B1338676) derivatives, for example, have been shown to possess antibacterial and antifungal properties. nih.gov Specifically, compounds like 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been noted for these antimicrobial activities. nih.gov Additionally, certain 1,2,3,4-tetrahydropyrimidine carboxamide derivatives have shown excellent activity against pathogenic strains of both Gram-positive and Gram-negative bacteria. semanticscholar.org

The antiproliferative activity is a recurring theme among these compounds. For example, derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids, which share a heterocyclic structure, have been synthesized and screened for their ability to inhibit the growth of various human cancer cell lines, with some exhibiting a high selectivity index. mdpi.comnih.gov

Interaction with Cellular Pathways

The anticancer effects of this compound and its analogues are underpinned by their interaction with specific cellular pathways that are critical for cell growth, proliferation, and survival.

Activation of the PI3K Pathway

This compound has been identified as a synthetic compound that activates the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K pathway is a crucial signaling cascade that plays a central role in regulating cell growth, survival, and proliferation. The activation of this pathway by the compound suggests a direct influence on fundamental cellular processes that are often dysregulated in cancer.

Induction of Tumor Cell Apoptosis

A key mechanism through which this compound exerts its antiproliferative effects is the induction of apoptosis, or programmed cell death, in tumor cells. This is reportedly achieved through the inhibition of cyclic AMP (cAMP) synthesis, which in turn leads to a decrease in protein synthesis and DNA replication, ultimately culminating in cell death.

This pro-apoptotic activity is not limited to the parent compound. For instance, the treatment of colon cancer cells (HCT-116) with a 2-oxo-3-phenylquinoxaline derivative led to observable nuclear disintegration and chromatin fragmentation, which are hallmark features of apoptosis. nih.gov This resulted in a significant reduction in the number of viable cancer cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Related Compounds

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives related to this compound, several SAR studies have provided insights into the chemical features necessary for their biological activity.

For a series of thiophene-3-carboxamide derivatives, it was found that the conformation of the molecule, locked by an intramolecular hydrogen bond, was a key feature for their antibacterial and antifungal activities. nih.gov The coplanarity of the toluidine and thiophene (B33073) rings was also noted as a significant structural aspect. nih.gov

In the case of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, the nature and position of substituents on the aryl rings, as well as the stereochemistry of the molecule, were found to significantly influence their antiproliferative activity and selectivity against different cancer cell lines. mdpi.com For example, certain substitutions led to compounds with promising activity against lung adenocarcinoma cells. mdpi.com

Similarly, for ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate and its analogues, modifications at various positions of the pyrimidine (B1678525) ring and the pyrrolinylamino moiety resulted in significant variations in their inhibitory activity against AP-1 and NF-κB mediated gene expression. researchgate.net Replacement of the NH group's hydrogen with an alkyl or other groups led to a two- to six-fold improvement in potency. researchgate.net

The following table summarizes some key SAR findings for related heterocyclic compounds:

| Compound Class | Key Structural Features for Activity | Observed Biological Activity | Reference |

|---|---|---|---|

| Thiophene-3-carboxamide Derivatives | Locked molecular conformation via intramolecular N-H...N hydrogen bond; coplanarity of aromatic rings. | Antibacterial and antifungal activities. | nih.gov |

| 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acid Derivatives | Substituents on the aryl rings and stereochemistry. | Antiproliferative activity against various cancer cell lines. | mdpi.comnih.gov |

| Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate Analogues | Substitution on the NH group at the 2-position of the pyrimidine ring. | Inhibition of AP-1 and NF-κB mediated gene expression. | researchgate.net |

Role in Stem Cell Research (related derivatives)

Derivatives of this compound have also shown potential in the field of stem cell research. Specifically, the γ-lactone carboxylic acid derivative, 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid, has been noted for its potential significance in this area. researchgate.net While the exact mechanisms are still under investigation, this finding suggests that compounds with this structural scaffold could influence stem cell behavior, such as differentiation or proliferation.

Antioxidant Properties of Related Derivatives

Several derivatives with structures analogous to this compound have been investigated for their antioxidant properties. For instance, a series of 1,2,3,4-tetrahydropyrimidine carboxamide derivatives, synthesized via the Biginelli reaction, were found to possess antioxidant activity. semanticscholar.org

Thiophene carboxamide derivatives have also been explored for their biological activities, which can include antioxidant effects. mdpi.com The presence of the thiophene ring, a sulfur-containing heterocycle, is often associated with the ability to scavenge free radicals. The following table highlights some findings on the antioxidant potential of related compound classes.

| Compound Class | Antioxidant Activity Finding | Reference |

|---|---|---|

| 1,2,3,4-Tetrahydropyrimidine Carboxamide Derivatives | Demonstrated in vitro antioxidant actions. | semanticscholar.org |

| Thiophene Carboxamide Derivatives | Investigated for a range of biological activities, including potential antioxidant effects. | mdpi.com |

Antimicrobial and Anti-inflammatory Potential (from similar structures)

While direct studies on the biological activities of this compound are limited, a significant body of research on structurally similar compounds, particularly those containing the γ-butyrolactone, furanone, and butenolide core, reveals considerable potential for antimicrobial and anti-inflammatory applications. nih.govresearchgate.netnih.govnih.gov The furan (B31954) nucleus is a component of numerous biologically active molecules, and its derivatives are known to exhibit a range of effects, including antioxidant and regulatory actions on cellular pathways. nih.gov

The biological activity of these compounds is strongly influenced by their specific structural features. nih.gov For instance, the presence of aromatic rings on the furanone skeleton can enhance lipophilicity, which may, in turn, boost antioxidative and anti-inflammatory effects. nih.gov Similarly, the saturated γ-lactone ring found in butenolides and their derivatives is a frequently encountered motif in pharmacologically significant compounds. tandfonline.com

Antimicrobial Activity

Analogues of this compound, such as butenolides and furanones, have demonstrated a broad spectrum of antimicrobial activities. Research has shown these compounds to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govtandfonline.comijpsr.com

One area of significant interest is the antibiofilm activity of these molecules. Biofilms are structured communities of bacteria that are notoriously difficult to eradicate and contribute to persistent infections. nih.govtandfonline.com Butenolide, a marine-derived compound, has been shown to not only inhibit the formation of biofilms by pathogenic bacteria like Escherichia coli, Pseudomonas aeruginosa, and methicillin-resistant Staphylococcus aureus (MRSA) but also to eradicate pre-formed biofilms. nih.govtandfonline.com This activity is partly achieved by suppressing the production of extracellular DNA and inhibiting bacterial autoaggregation. tandfonline.com Furthermore, butenolide has been identified as a potential enhancer for conventional antibiotics like tetracycline (B611298) and vancomycin (B549263), suggesting a synergistic approach to combating drug-resistant infections. nih.govtandfonline.com

Studies on synthetic butenolides and their pyrrolone derivatives have confirmed their efficacy, with Minimum Inhibitory Concentration (MIC) values reported against several microbial strains. nih.govtandfonline.com Cadiolides, a class of butenolide metabolites, have exhibited significant antibacterial activity, particularly against drug-resistant Gram-positive strains, with potency comparable to or exceeding that of commercial drugs like vancomycin and linezolid. acs.org Halogenated furanones isolated from marine algae have also been noted for their ability to inhibit biofilm formation. nih.gov

Table 1: Antimicrobial Activity of Selected Furanone and Butenolide Analogues This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound Class | Specific Analogue(s) | Target Microbe(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Butenolide | Marine-derived Butenolide | E. coli, P. aeruginosa, MRSA | Inhibition of biofilm formation, eradication of mature biofilms. | nih.govtandfonline.com |

| Butenolide | Cadiolides 5-9 | Drug-resistant Gram-positive strains | Significant antibacterial activity, comparable to vancomycin. | acs.org |

| Furanone | Halogenated Furanones | E. coli | Inhibition of swarming and biofilm formation. | nih.gov |

| Butenolide | Synthetic 2-arylidene-4-phenylbut-3-en-4-olides | S. aureus, E. coli, P. aeruginosa | Antibacterial activity (MIC values reported). | nih.govtandfonline.com |

| Butenolide | Synthetic Pyrrolone Derivatives | C. albicans, A. niger, R. oryza | Antifungal activity (MIC values reported). | nih.govtandfonline.com |

| Furanone | 3-arylidene-5-(naphthalen-2-yl) furan-2(3H)-one | E. coli, S. aureus, P. aeruginosa, A. flavus, A. niger | Antibacterial and antifungal activity. | researchgate.netijpsr.com |

Anti-inflammatory Potential

The anti-inflammatory properties of furanones, γ-butyrolactones, and related structures are well-documented. nih.govnih.govnih.gov These compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes and signaling pathways. nih.govtandfonline.com

A primary mechanism is the suppression of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively—key mediators of inflammation. nih.govtandfonline.com Certain 2-furanone derivatives exhibit anti-inflammatory activity comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac. nih.govtandfonline.com

Another critical target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.govdoaj.org NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its dysregulation is a hallmark of many inflammatory diseases. The small molecule α-Methylene-γ-butyrolactone, a core moiety in many natural products, has been shown to ameliorate arthritic conditions by directly interacting with the NF-κB p65 subunit, thereby interfering with its DNA binding activity and blocking its activation. doaj.org Other γ-butyrolactone derivatives have also demonstrated anti-inflammatory activity through the inhibition of the NF-κB pathway. nih.gov

Furthermore, these compounds can modulate the production of inflammatory mediators. Studies have shown that furan derivatives can suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), regulate the mRNA expression of inflammatory mediators, and inhibit the production of cytokines like tumor necrosis factor-alpha (TNF-α). nih.govnih.govnih.gov

Table 2: Anti-inflammatory Mechanisms of Selected Analogues This table is interactive. You can sort and filter the data by clicking on the headers.

| Compound Class | Specific Analogue(s) | Mechanism of Action | Observed Effect | Reference(s) |

|---|---|---|---|---|

| γ-Butyrolactone | α-Methylene-γ-butyrolactone | Interference with NF-κB p65 DNA binding activity. | Attenuation of collagen-induced arthritis phenotype. | doaj.org |

| 2-Furanone | Pyridazinone derivatives | Dual inhibition of COX-2 and 15-LOX; TNF-α inhibition. | Potent anti-inflammatory activity. | nih.govtandfonline.com |

| γ-Butyrolactone | Santonine-derived butyrolactone | Inhibition of ubiquitin-conjugating enzyme UbcH5c (modulates NF-κB). | Anti-inflammatory activity in vivo. | nih.gov |

| γ-Butyrolactone | Arctiidilactone | Inhibition of LPS-induced NO production. | Anti-inflammatory activity. | nih.gov |

| Furanone | General Furan Derivatives | Suppression of NO and PGE2 production; regulation of inflammatory mediators. | Anti-inflammatory effects. | nih.gov |

| γ-Butyrolactone | BM138 | - | Dose-dependent reduction of paw edema in the carrageenan model. | nih.gov |

Analytical Methodologies for Research Characterization of Methyl 2 Oxotetrahydrofuran 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of methyl 2-oxotetrahydrofuran-3-carboxylate, offering detailed insights into its molecular structure. Both ¹H NMR and ¹³C NMR are instrumental in identifying the various protons and carbon atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. Diagnostic peaks for the protons on the tetrahydrofuran (B95107) ring are typically observed in the range of δ 4.0–4.5 ppm.

¹³C NMR: The carbon NMR spectrum reveals the presence of different carbon environments. Key signals include the ester carbonyl carbon, which appears around δ 165–170 ppm.

Two-dimensional NMR experiments, such as COSY and HSQC, can be employed to resolve any ambiguities from overlapping signals, which is particularly useful in complex molecular structures.

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹³C | ~165–170 | Ester Carbonyl |

| ¹H | ~4.0–4.5 | Tetrahydrofuran ring protons |

Mass Spectrometry (HRMS, ESI)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the compound's mass, allowing for the determination of its elemental formula.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for this molecule, often producing protonated molecules ([M+H]⁺) or other adducts which can be readily detected. For a related compound, methyl 3-oxotetrahydrofuran-2-carboxylate, predicted ESI-MS data shows adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to specific bond vibrations. A key diagnostic peak is the strong absorption from the C=O stretch of the ester carbonyl group. Additionally, C-O stretching bands are also expected.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Ester Carbonyl) | Strong absorption |

| C-O | Diagnostic stretching bands |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional conformation of this compound in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated. This map allows for the precise determination of bond lengths and angles, such as the C=O bond length, which is approximately 1.21 Å. Software suites like SHELX are used to refine the crystal structure. This technique is crucial for unambiguously establishing the spatial arrangement of atoms, which is often not possible with spectroscopic methods alone.

Chromatographic Techniques for Purity and Isomer Separation (TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.

Thin Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. By spotting the compound on a TLC plate and developing it with an appropriate solvent system, the presence of impurities can be detected as separate spots. Column chromatography is often used for the purification of the compound following its synthesis.

Q & A

Q. Q1: What are the standard synthetic routes for Methyl 2-oxotetrahydrofuran-3-carboxylate, and how are critical reaction parameters optimized?

Methodological Answer: The synthesis typically involves cyclization or esterification reactions. For example, analogous compounds (e.g., ethyl 3-benzyl-5-(pentyloxy)methyl-2-oxotetrahydrofuran-3-carboxylate) are synthesized via acid-catalyzed cyclization of keto-esters or nucleophilic substitution under controlled conditions . Key parameters include:

- Temperature: Reactions are often conducted at 80–120°C to balance reactivity and side-product formation.

- Catalysts: Acidic (e.g., H₂SO₄) or basic (e.g., NaOMe) catalysts are used depending on the substrate.

- Purification: Distillation under reduced pressure (e.g., 1 Torr) and column chromatography are employed to isolate the product .

Analytical Validation: - Boiling Point/Refractive Index: Measured to confirm purity (e.g., nD ~1.45–1.51 for related esters) .

- Elemental Analysis: C/H/O percentages are compared to theoretical values (e.g., ±0.3% deviation) .

Advanced Synthesis: Regioselectivity and Stereochemical Control

Q. Q2: How can regioselectivity in the synthesis of this compound be controlled to avoid byproducts?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

- Substituent Effects: Bulky groups (e.g., benzyl in ’s compound 2b) direct reaction pathways by steric hindrance .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific ring-closure pathways.

- Catalytic Asymmetric Synthesis: Chiral catalysts (e.g., organocatalysts) can induce enantioselectivity in tetrahydrofuran ring formation .

Case Study: In analogous compounds, allyl groups (e.g., compound 2c in ) led to 89% yield due to favorable π-orbital alignment during cyclization .

Structural Elucidation Techniques

Q. Q3: Which spectroscopic and crystallographic methods are most effective for confirming the structure of Methyl 2-oxototetrahydrofuran-3-carboxylate?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR: Peaks for the ester carbonyl (δ ~165–170 ppm) and tetrahydrofuran ring protons (δ ~4.0–4.5 ppm) are diagnostic .

- 2D Experiments (COSY, HSQC): Resolve overlapping signals in complex mixtures.

- X-ray Crystallography:

Reactivity and Functionalization

Q. Q4: How does this compound react under nucleophilic or electrophilic conditions?

Methodological Answer:

- Nucleophilic Attack: The α-keto ester moiety undergoes aldol condensation with aldehydes (e.g., benzaldehyde) in basic conditions to form β-hydroxy esters.

- Electrophilic Substitution: The furan oxygen directs electrophiles (e.g., nitration) to the 5-position, though steric hindrance may reduce reactivity .

- Reduction: NaBH₄ selectively reduces the ketone to a secondary alcohol, preserving the ester group .

Biological Activity Assessment

Q. Q5: What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

- Antimicrobial Assays:

- MIC Determination: Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (ISO 20776-1).

- Controls: Include gentamicin (positive) and DMSO (vehicle control) .

- Enzyme Inhibition:

- Kinase Assays: Measure IC₅₀ values via fluorescence polarization (e.g., EGFR kinase inhibition) .

Computational Modeling of Reactivity

Q. Q6: How can density functional theory (DFT) predict the reactivity of this compound in silico?

Methodological Answer:

- Software: Gaussian 16 or ORCA for geometry optimization (B3LYP/6-31G* basis set).

- Transition State Analysis: Identify energy barriers for ring-opening reactions (e.g., hydrolysis).

- NBO Analysis: Quantify hyperconjugative interactions stabilizing the tetrahydrofuran ring .

Resolving Data Contradictions

Q. Q7: How should researchers address discrepancies in reported physical properties (e.g., melting points) of this compound?

Methodological Answer:

- Replication: Synthesize the compound using literature protocols (e.g., ’s conditions) to verify results.

- Advanced Characterization: Use DSC for precise melting point analysis and HPLC-MS to check for impurities .

- Collaborative Validation: Cross-check data with independent labs using standardized methods (e.g., USP guidelines) .

Sustainable Synthesis Approaches

Q. Q8: What green chemistry principles can be applied to the synthesis of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.